SK1071
Description
Contextualization of SK1071 as a Bioactive Natural Product
This compound is recognized as a novel analog of migrastatin (B49465), a bioactive natural product. Migrastatin is a 14-membered macrolide initially isolated from the cultured broth of Streptomyces sp. MK929-43F1 in 2000. medchemexpress.comnih.govfunakoshi.co.jpnih.gov The parent compound gained attention for its ability to inhibit tumor cell migration. medchemexpress.comnih.govfunakoshi.co.jppnas.org this compound, as a representative of advanced migrastatin analogs, embodies the strategic modification of natural product scaffolds to achieve superior pharmacological profiles. These synthetic derivatives are designed to overcome limitations of the original natural product, such as moderate potency or stability, by focusing on the core structural elements responsible for their biological activity. mdpi.comnih.govsemanticscholar.org
Historical Trajectory of this compound Discovery and Initial Preclinical Characterization
The discovery of migrastatin in 2000 by Nakae et al. marked the beginning of research into this class of anti-migratory compounds. nih.govfunakoshi.co.jp Following its initial isolation, the first total synthesis of migrastatin was accomplished by Danishefsky and co-workers in 2003. pnas.orgnih.govsemanticscholar.org This synthetic accessibility paved the way for the development of numerous analogs. A pivotal breakthrough occurred when the same research group demonstrated that structural simplification, specifically the ablation of the glutaramide side chain from the migrastatin core, dramatically increased the biological activity of these analogs. mdpi.comnih.govsemanticscholar.org
These simplified migrastatin-core analogs, which this compound is understood to represent, exhibited up to a 1000-fold increase in potency compared to natural migrastatin in inhibiting cell migration. mdpi.comnih.govsemanticscholar.org Initial preclinical characterization involved testing these compounds in various cell lines, such as 4T1 mouse mammary tumor cells and human umbilical vein endothelial cells (HUVECs). These studies revealed that the analogs could inhibit cell migration at nanomolar concentrations. mdpi.comnih.gov Importantly, this anti-migratory effect was observed without significant cytotoxicity, indicating a specific mechanism of action rather than general cell death. nih.gov Further preclinical investigations in animal models, particularly mouse models of breast cancer (e.g., 4T1 mouse mammary model), demonstrated the ability of these migrastatin analogs to effectively reduce tumor metastasis, validating their potential as anti-metastatic agents. pnas.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net
Fundamental Significance of this compound in Advancing Chemical Biology and Medicinal Chemistry
The development of this compound and similar potent migrastatin analogs holds fundamental significance for both chemical biology and medicinal chemistry. In chemical biology, these compounds serve as invaluable molecular probes to dissect the intricate mechanisms underlying cell migration and metastasis. Their high potency and specificity have allowed researchers to identify and validate novel biological targets. For instance, studies have shown that migrastatin analogs, such as macroketone, exert their anti-migratory effects by targeting the actin-bundling protein fascin, binding to one of its actin-binding sites and inhibiting its activity. nih.gov This discovery highlights the potential of actin cytoskeletal proteins as new molecular targets for cancer treatment. nih.gov
From a medicinal chemistry perspective, this compound represents a successful example of natural product-inspired drug discovery. By improving upon the potency and potentially other pharmacokinetic properties of the natural migrastatin, these analogs provide promising lead compounds for the development of new therapeutic tools. The urgent need for effective therapies against tumor metastasis, which remains the primary cause of cancer-related mortality, underscores the importance of compounds like this compound. mdpi.comnih.govsemanticscholar.orgresearchgate.net Their ability to inhibit pathological cell migration and reduce metastasis in animal models positions them as strong candidates for further optimization and clinical translation in the fight against metastatic cancer. pnas.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Sk1071
Isolation Methodologies from Microbial Fermentation Broths of Streptomyces Species
SK1071 (lustromycin) is a natural antibiotic isolated from the cultured broth of Streptomyces sp. SK-1071. The isolation process typically involves the fermentation of the Streptomyces strain, followed by the extraction of the compound from the fermentation broth. Subsequent purification steps often include solvent extraction, column chromatography (such as ODS column chromatography), and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Determination of this compound's Molecular Formula (C32H38O13)
The molecular formula of this compound has been precisely determined as C32H38O13. This crucial information was established through the application of advanced analytical techniques, specifically high-resolution mass spectrometry (HRMS) and elemental analysis.
Classification of this compound as a Macrocyclic Polyketide Lactone
This compound is classified as a macrocyclic polyketide lactone. Polyketides are a large and structurally diverse group of natural products synthesized by polyketide synthases, often exhibiting a wide range of biological activities. The "lactone" designation refers to the presence of a cyclic ester within its molecular structure, while "macrocyclic" indicates a large ring system
Biosynthetic Pathways and Genetic Basis of Sk1071 Production
Elucidation of Putative Biosynthetic Precursors and Intermediates
The biosynthesis of the migrastatin (B49465) core, and by extension the foundational structure of SK1071, originates from iso-migrastatin. Research has shown that migrastatin and related compounds, the dorrigocins, are actually shunt metabolites derived from the primary product, iso-migrastatin. nih.gov The production of iso-migrastatin is governed by a single biosynthetic machinery in Streptomyces platensis. nih.gov
The assembly of the iso-migrastatin molecule is a complex process involving precursors from both polyketide and amino acid metabolism. The macrolide ring is of polyketide origin, constructed from acetate and propionate units, while the characteristic glutarimide ring is derived from L-lysine.
Table 1: Key Precursors in Iso-Migrastatin Biosynthesis
| Precursor Molecule | Metabolic Origin | Role in Biosynthesis |
|---|---|---|
| Acetyl-CoA | Fatty Acid Metabolism | Extender unit for the polyketide chain |
| Propionyl-CoA | Fatty Acid/Amino Acid Metabolism | Extender unit for the polyketide chain |
The biosynthesis proceeds through a series of intermediates as the polyketide chain is assembled and cyclized. While many of these intermediates are transient and enzyme-bound, the key stable intermediate that leads to the final products is iso-migrastatin. It is through a non-enzymatic, water-mediated rearrangement that iso-migrastatin gives rise to migrastatin and the dorrigocins. nih.gov
Identification of Key Enzymatic Transformations in this compound Biosynthesis
The enzymatic machinery responsible for constructing the iso-migrastatin scaffold of this compound is encoded by the mgs gene cluster. This cluster contains genes for a variety of enzymes that carry out the key transformations.
The core of the biosynthetic pathway is an acyltransferase-less type I polyketide synthase (PKS) system. nih.gov Unlike typical PKS systems, this machinery relies on a discrete acyltransferase (AT) to load the extender units onto the synthase.
Key enzymatic steps include:
Polyketide Chain Assembly: The PKS enzymes MgsE, MgsF, and MgsG catalyze the iterative condensation of acetyl-CoA and propionyl-CoA units to build the polyketide backbone.
Acyltransfer: The discrete acyltransferase, MgsH, is responsible for selecting and loading the correct extender units onto the PKS modules. nih.gov
Glutarimide Ring Formation: The enzymes MgsC and MgsD are involved in the biosynthesis of the glutarimide ring from L-lysine.
Post-PKS Tailoring: After the polyketide chain is synthesized and released, a series of tailoring enzymes, including MgsI (a FAD-dependent monooxygenase), MgsJ (a P450 monooxygenase), and MgsK (a methyltransferase), modify the structure to produce the final iso-migrastatin molecule.
Thioester Hydrolysis: A type II thioesterase, MgsB, is likely involved in the final release of the completed polyketide chain from the PKS complex. nih.gov
Table 2: Key Enzymes in the Iso-Migrastatin Biosynthetic Pathway
| Enzyme | Gene | Function |
|---|---|---|
| MgsA | mgsA | Regulatory Protein |
| MgsB | mgsB | Type II Thioesterase |
| MgsC/MgsD | mgsC/D | Glutarimide Biosynthesis |
| MgsE/MgsF/MgsG | mgsE/F/G | Acyltransferase-less Type I Polyketide Synthase |
| MgsH | mgsH | Discrete Acyltransferase |
| MgsI | mgsI | FAD-dependent Monooxygenase |
| MgsJ | mgsJ | P450 Monooxygenase |
Molecular Genetic Studies of Streptomyces Strains Producing this compound
The genetic basis for the production of the migrastatin core of this compound has been elucidated through molecular genetic studies of Streptomyces platensis NRRL 18993. nih.gov Initial genome scanning of this strain identified a candidate biosynthetic gene cluster (BGC), designated as the mgs cluster.
Systematic gene inactivation experiments were crucial in confirming the role of the mgs cluster. For instance, the creation of a mutant strain, SB11012, with a deletion in the mgsF gene (encoding part of the PKS), resulted in the complete abolishment of iso-migrastatin production. nih.gov This confirmed that the mgs cluster is directly responsible for the biosynthesis of the molecule.
The mgs gene cluster is comprised of 11 open reading frames, each with a specific function in the biosynthesis and regulation of iso-migrastatin production. nih.gov These studies have not only delineated the boundaries of the gene cluster but also assigned functions to the individual genes within it, providing a complete genetic blueprint for the production of the migrastatin scaffold. nih.gov This genetic knowledge offers the potential for combinatorial biosynthesis approaches to generate novel analogs, such as this compound, through genetic engineering of the mgs pathway.
Molecular and Cellular Mechanisms of Action of Sk1071
Interaction with Tubulin and Associated Antimitotic Activity
SK1071 has been demonstrated to interfere with fundamental cellular processes by targeting tubulin, a key protein involved in microtubule formation. This interaction underpins its observed antimitotic properties.
A crucial aspect of this compound's mechanism involves its ability to inhibit the binding of specific molecules to tubulin. Studies have shown that this compound inhibits both the polymerization of tubulin and the binding of radiolabeled vinblastine (B1199706) and guanosine-5'-triphosphate (GTP) to tubulin. Vinblastine, a well-characterized vinca (B1221190) alkaloid, is known to exert its antineoplastic effects by binding to tubulin, thereby disrupting microtubule assembly. uni.lu The competitive inhibition observed with vinblastine suggests that this compound may interact with tubulin at or near the vinblastine binding site.
The interference with tubulin dynamics by this compound leads to significant perturbations in the cell cycle. As an antimitotic agent, this compound causes the accumulation of cells arrested in mitosis. This mitotic arrest is a direct consequence of its action on tubulin, which is essential for the proper formation of the mitotic spindle during cell division. The disruption of microtubule assembly prevents the accurate segregation of chromosomes, thereby halting cell proliferation at the metaphase stage of the M phase, similar to the effects observed with other tubulin-targeting agents like vinblastine. uni.lu
Biochemical Pathways Modulated by this compound in Cellular Systems
Beyond its well-documented interaction with tubulin and subsequent antimitotic activity, detailed information regarding other specific biochemical pathways modulated by this compound in cellular systems is not extensively described in the available literature. The primary focus of research has been on its effects on microtubule dynamics and cell cycle progression.
Investigation of this compound's Antibacterial Modus Operandi
In addition to its effects on eukaryotic cells, this compound (lustromycin) also exhibits notable antibacterial properties, particularly against certain bacterial species.
This compound has been identified as an antibiotic that demonstrates selective activity against anaerobic bacteria. researchgate.net Specifically, it has shown efficacy against Clostridium species. researchgate.net This selective antibacterial profile suggests its potential utility in targeting infections caused by these specific types of microorganisms.
While the selective antibacterial activity of this compound against anaerobic bacteria, including Clostridium sp., has been established, the precise bacterial molecular targets and the specific cellular processes through which it exerts its antibacterial effects are not thoroughly elucidated in the current research findings. Further investigation is required to fully understand the intricate mechanisms underlying its selective toxicity towards these bacterial pathogens.
Cellular Effects of this compound Beyond Mitotic Perturbation and Antibacterial Activity
Cytocidal Activity Against Cancer Cell Lines (in vitro)
Specific data tables and detailed research findings on the in vitro cytocidal activity of this compound against various cancer cell lines are not available in the conducted searches. While numerous studies detail the in vitro anticancer activity of other compounds and natural extracts against a range of human cancer cell lines nih.govfrontiersin.orgresearchgate.netmdpi.commdpi.com, information directly pertaining to this compound's efficacy, IC50 values, or mechanisms of cell death (e.g., apoptosis, necrosis) in cancer models is not present.
Exploration of Stress Responses and Protein Synthesis Pathways
The exploration of this compound's effects on cellular stress responses (such as the Integrated Stress Response or Ribosomal Stress Response) and protein synthesis pathways is not detailed in the available search results. General information on how the Integrated Stress Response (ISR) functions, involving the phosphorylation of eIF2α and its impact on global protein synthesis and the induction of specific genes like ATF4, is well-documented nih.govwikipedia.orgembopress.org. Similarly, the Ribosomal Stress Response (RSR) and its role in cellular homeostasis and metabolic regulation have been described nih.gov. However, specific studies or data demonstrating this compound's involvement in activating or modulating these pathways, or its direct impact on protein synthesis, are not found.
Preclinical Biological Investigations and Methodologies for Sk1071
In Vitro Research Using Established Cell Lines
Assessment of Anti-Proliferative Effects in Cancer Cell Models (e.g., HepG2, HT29, HeLa S3, B16 melanoma)
Evaluation of Antimicrobial Potency in Bacterial Culture Systems
Lustromycin, isolated from Streptomyces sp. SK-1071, demonstrates selective antibacterial activity, particularly against anaerobic bacteria including Clostridium sp. nih.govkitasato-u.ac.jp Its molecular formula is C32H38O13. kitasato-u.ac.jp
The minimum inhibitory concentrations (MIC) of Lustromycin have been evaluated against a range of bacterial strains, showing notable activity against certain anaerobic species. For instance, Lustromycin exhibited MIC values of 6.25 µg/ml against Clostridium perfringens ATCC 3624 and C. difficile ATCC 9689. In contrast, its activity against various aerobic bacteria, including Staphylococcus aureus ATCC 6538P, Bacillus subtilis ATCC 6633, and Escherichia coli NIHJ, was significantly lower, with MIC values typically greater than 100 µg/ml. kitasato-u.ac.jp
Table 1: Minimum Inhibitory Concentrations (MIC) of Lustromycin against Various Bacterial Strains kitasato-u.ac.jp
| Test Organism | Lustromycin (µg/ml) | Vancomycin (µg/ml) |
| Staphylococcus aureus ATCC 6538P | >100 | 0.4 |
| Bacillus subtilis ATCC 6633 | >100 | 0.2 |
| Micrococcus luteus ATCC 9341 | 25 | 0.4 |
| Escherichia coli NIHJ | >100 | 50 |
| Klebsiella pneumoniae ATCC 10031 | >100 | 50 |
| Salmonella typhimurium KB 20 | >100 | 50 |
| Proteus vulgaris IFO 3167 | >100 | 50 |
| Pseudomonas aeruginosa IFO 3080 | >100 | 50 |
| Clostridium perfringens ATCC 3624 | 6.25 | 1.56 |
| C. kainantoi IFO 3353 | 25 | 1.56 |
| C. difficile ATCC 9689 | 6.25 | 1.56 |
| Bacteroides fragilis ATCC 23745 | 50 | 50 |
| Fusobacterium varium ATCC 8501 | 100 | 100 |
Advanced Cell-Based Assays for Mechanistic Elucidation (e.g., flow cytometry for cell cycle analysis, protein binding assays)
Detailed information on advanced cell-based assays for mechanistic elucidation of Lustromycin, such as flow cytometry for cell cycle analysis or specific protein binding assays, was not found in the provided search results. General methodologies for these assays are well-established in preclinical research, but their application to Lustromycin has not been detailed in the retrieved information.
In Vivo Studies Utilizing Animal Models
Selection and Characterization of Appropriate Animal Models for Preclinical Research
Assessment of Compound Activity and Pharmacological Responses in Animal Systems
Information on the assessment of Lustromycin's activity and pharmacological responses in animal systems is not detailed in the provided search results. While the antimicrobial activity of Lustromycin is noted in vitro, specific in vivo efficacy data, such as reduction in bacterial load in infection models or tumor growth inhibition in cancer models, is not available. Preclinical in vivo studies typically evaluate a compound's efficacy, pharmacodynamics, and its effects on disease progression within a living organism. mdanderson.orgselvita.com
Methodological Frameworks for Rigorous In Vivo Preclinical Investigation
Rigorous in vivo preclinical investigation of antimicrobial compounds, like those produced by Streptomyces species, is a critical phase in drug development, aiming to bridge the gap between in vitro findings and potential clinical applications. These studies are designed to evaluate the compound's activity within a living system, often using animal models that mimic human disease conditions. The primary goal is to gather robust evidence of efficacy and understand the compound's biological interactions before human trials commence.
General Methodological Approaches:
Infection Models: A fundamental aspect of in vivo preclinical investigation for antibiotics involves establishing appropriate infection models in animals, commonly mice. These models are designed to replicate the pathogenesis of bacterial infections, allowing for the assessment of the compound's ability to reduce bacterial load, mitigate disease symptoms, and improve survival rates. Examples include models for systemic infections (bacteremia), localized infections, or specific organ infections.
Assessment of Antibacterial Efficacy: Efficacy is typically evaluated through various parameters. This may include monitoring survival rates of infected animals, quantifying bacterial colony-forming units (CFUs) in target organs or blood, and observing clinical signs of disease progression. For instance, studies on hybrid peptides against Streptococcus pneumoniae in mice assessed survival rates over a period post-infection.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: While specific dosage and administration details are excluded, understanding how a compound behaves within a living system (pharmacokinetics) and its effect on the target (pharmacodynamics) is crucial. These studies inform the relationship between compound exposure and its biological effect, which is vital for predicting efficacy in more complex biological systems.
Mechanism of Action Studies (In Vivo Context): Beyond demonstrating efficacy, in vivo studies often seek to confirm or elucidate the compound's mechanism of action within the complex biological environment. For example, studies on antimicrobial peptides have investigated their impact on cell wall/membrane integrity and intracellular functions like DNA synthesis in in vivo settings, often correlating with in vitro observations. Techniques such as microscopy (e.g., TEM, SEM) on tissue samples from treated animals can reveal morphological alterations in pathogens, providing insights into the compound's effect on bacterial structures.
Translational Approaches: The ultimate aim of preclinical in vivo studies is to provide data that can be translated to human clinical trials. This involves careful selection of animal models and rigorous experimental design to maximize the predictive value of the preclinical data.
Due to the identification of "SK1071" as a Streptomyces sp. strain and the lack of specific detailed in vivo preclinical investigation findings or data tables for "this compound" as a chemical compound in the public domain search results, this section provides a general overview of the methodological frameworks commonly employed in the preclinical in vivo investigation of antimicrobial compounds.
Structure Activity Relationship Sar Studies of Sk1071 and Its Analogs
Delineation of Essential Structural Features for Lustromycin's Biological Efficacy
Lustromycin, isolated from Streptomyces sp. SK-1071, is an antibiotic that exhibits selective antibacterial activity, particularly against anaerobic bacteria, including Clostridium sp. uni.lu. Its molecular formula has been determined as C₃₂H₃₈O₁₃ uni.luguidetopharmacology.org. Structurally, Lustromycin shows resemblance to Luminamicin uni.lu, another anti-anaerobic antibiotic. Luminamicin is characterized by a 14-membered lactone structure guidetopharmacology.orgnih.gov. The presence of an "oxa-bridged octalin system" has also been noted in the context of compounds like SK-1071 (likely referring to the products of the strain) that exhibit antibacterial activity nih.gov.
Given the structural similarity between Lustromycin and Luminamicin, it can be inferred that the macrolactone core and specific functional groups within this framework are essential for their antibacterial efficacy. However, detailed studies explicitly delineating which specific atoms, functional groups, or stereochemical features of Lustromycin are critical for its biological activity, beyond its general classification as a macrolide antibiotic, are not extensively detailed in the provided search results.
Synthesis and Biological Evaluation of Lustromycin Analogs (e.g., Luminamicin Analogs)
The synthesis of Lustromycin and its analogs, such as Luminamicin, is a complex process due to their intricate macrolactone structures uni.lunih.gov. While the exact synthetic routes for various Lustromycin analogs are not detailed in the provided information, the existence of structurally similar compounds like Luminamicin suggests that modifications around the macrolactone ring and associated side chains could be explored to modulate biological activity.
Lustromycin and Luminamicin are both known for their selective antibacterial activity against anaerobic bacteria uni.lu. The biological evaluation of such compounds typically involves in vitro assays to determine their minimum inhibitory concentrations (MICs) against various bacterial strains. However, specific comparative biological evaluation data for a series of Lustromycin or Luminamicin analogs, such as IC₅₀ values demonstrating the impact of structural changes on their antibacterial potency, are not available in the provided search results.
It is important to note that the prompt mentioned "Migrastatin Analogs" as an example. However, the search results did not establish a direct chemical or biological link between Lustromycin (or the products of Streptomyces sp. SK-1071) and Migrastatin (B49465) or its analogs. Migrastatin and its synthetic analogs, such as core macroketone and core macrolactam, are known for inhibiting tumor metastasis by blocking Rac activation, lamellipodia formation, and cell migration thieme-connect.com. While both classes of compounds are natural products or their derivatives, their reported biological activities and chemical structures are distinct.
Application of Computational Chemistry and Chemoinformatics in SAR Analysis
Computational chemistry and chemoinformatics play a significant role in modern SAR analysis, enabling the prediction of compound properties, virtual screening, and the design of new molecules uni.lu. These methods include:
Molecular Modeling: Used to visualize and analyze the three-dimensional structures of compounds and their interactions with biological targets.
Ligand-Based Design: Involves elucidating pharmacophores from known active ligands and searching databases for new active compounds based on these pharmacophores.
Structure-Based Design: Utilizes molecular docking to predict binding modes of ligands into target structures and perform virtual screening.
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical relationships between chemical structure descriptors and biological activity, allowing for the prediction of activity for new compounds nih.govuni.lu.
Chemoinformatics Tools: Employ various algorithms for chemical information retrieval, compound database searching, molecular graph mining, and chemical space exploration.
While these computational and chemoinformatics approaches are broadly applicable to SAR studies, specific applications of these methods for analyzing or predicting the SAR of Lustromycin or Luminamicin and their analogs were not found in the provided information.
Experimental Approaches to Quantify and Interpret Structure-Activity Relationships
Experimental approaches are crucial for quantifying and interpreting SAR. These methods involve synthesizing chemical modifications of a compound and then assessing their biological activity through various assays nih.gov. Common experimental techniques include:
In vitro Enzyme Inhibition Assays: Used to determine the inhibitory potential of compounds against specific enzymes, often yielding IC₅₀ values.
Cell-Based Assays: Evaluate a compound's effect on cellular processes, such as cell proliferation, migration, or specific signaling pathways thieme-connect.com.
Binding Assays: Measure the affinity of compounds for their biological targets.
For antibacterial compounds like Lustromycin and Luminamicin, experimental evaluation typically involves determining minimum inhibitory concentrations (MICs) against a panel of relevant bacterial strains to assess their potency. However, detailed experimental data, such as specific IC₅₀ or MIC values for a series of Lustromycin or Luminamicin analogs that would allow for a quantitative interpretation of their SAR, were not explicitly available in the search results. Studies often synthesize various analogs and test their biological activity to identify critical structural elements.
Future Research Trajectories and Broader Theoretical Implications of Sk1071 Studies
Uncharted Biological Activities and Novel Mechanistic Discoveries of SK1071
While Lustromycin, a compound isolated from Streptomyces sp. SK-1071, is known for its selective antibacterial activity against anaerobic bacteria, including Clostridium sp., the full spectrum of biological activities of natural products from this strain remains largely unexplored. Future research trajectories will likely involve comprehensive screening efforts to identify uncharted biological activities beyond its established antibacterial properties. This could include investigations into antiviral, antifungal, anticancer, or immunomodulatory effects, given the broad pharmacological potential often observed in natural products from Streptomyces species.
Detailed research findings are critical for unraveling novel mechanistic discoveries. For instance, understanding how Lustromycin selectively targets anaerobic bacteria could lead to the identification of unique bacterial pathways or enzymes that are essential for their survival but absent or different in aerobic organisms. Advanced techniques, such as target identification methodologies, including affinity purification, chemical probes, and photoaffinity labeling, will be instrumental in pinpointing the specific molecular targets of Lustromycin and other compounds from Streptomyces sp. SK-1071. Elucidating these precise mechanisms of action is crucial for advancing the therapeutic application of these natural products.
This compound as a Chemical Probe for Fundamental Biological Processes
Chemical probes are small molecules designed to selectively bind to and modulate the function of specific biomolecular targets, enabling researchers to investigate mechanistic and phenotypic questions in biological systems. Compounds like Lustromycin, with their defined biological activities, present an opportunity to be developed into chemical probes for fundamental biological processes. If Lustromycin, or other natural products from Streptomyces sp. SK-1071, demonstrates high potency and selectivity for a particular biological target, it could serve as an invaluable tool to perturb and understand the role of that target in various cellular pathways.
For example, if Lustromycin's antibacterial action is linked to a novel enzyme or pathway unique to anaerobic bacteria, a chemically modified version could be used as a probe to study bacterial metabolism or resistance mechanisms. The development of such probes requires rigorous validation, including demonstrating target engagement, assessing cellular potency, and ensuring selectivity over closely related proteins. The application of these compounds as chemical probes would significantly contribute to basic research, providing insights into complex
Q & A
Q. How can researchers avoid ethical pitfalls in this compound studies?
- Methodological Answer :
- Data Integrity : Disclose all negative results to avoid publication bias.
- Authorship Compliance : Follow CRediT taxonomy to assign roles (e.g., synthesis, data curation).
- Plagiarism Checks : Use Turnitin or iThenticate for manuscripts, especially when citing synthesis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
